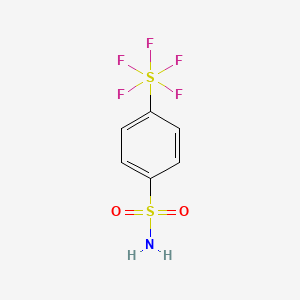

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide

Descripción

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C6H6F5NO2S2 and a molecular weight of 283.24 g/mol It is characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Propiedades

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-5(2-4-6)15(12,13)14/h1-4H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTIHFUKCUWZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide typically involves the introduction of the pentafluoro-lambda6-sulfanyl group onto a benzene ring followed by sulfonamide formation. One common method involves the reaction of pentafluorosulfur chloride with a benzene derivative under controlled conditions to form the pentafluoro-lambda6-sulfanyl benzene intermediate. This intermediate is then reacted with a sulfonamide precursor to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of 4-(pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide typically involves:

- Fluorination : Utilizing fluorinating agents to introduce pentafluorosulfanyl groups.

- Sulfonamide Formation : Reacting the fluorinated intermediate with appropriate amines to form the sulfonamide linkage.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems effectively. Some notable applications include:

- Antimicrobial Activity : Research has indicated that sulfonamides exhibit antibacterial properties. The incorporation of fluorinated groups can enhance potency against resistant strains of bacteria.

- Anticancer Research : Studies suggest that fluorinated sulfonamides may inhibit specific enzymes involved in cancer cell proliferation, making them candidates for new anticancer therapies.

Materials Science

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is also explored for its potential in developing advanced materials:

- Fluorinated Polymers : The compound can be used as a monomer or additive in the synthesis of fluorinated polymers, which possess unique thermal and chemical resistance properties.

- Coatings and Adhesives : Its chemical stability makes it suitable for high-performance coatings that require resistance to solvents and extreme temperatures.

Environmental Applications

The environmental impact of fluorinated compounds is a critical area of study:

- Pollutant Degradation : Research indicates that compounds like 4-(pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide can be used in the degradation of persistent organic pollutants (POPs), contributing to environmental remediation efforts.

- Analytical Chemistry : The compound serves as a standard in analytical methods for detecting sulfur-containing pollutants in water and soil samples.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pentafluoro-lambda6-sulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group also plays a crucial role in the compound’s bioactivity by interacting with specific amino acid residues in the target proteins .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro(pentafluorosulfanyl)benzene

- 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride

Uniqueness

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is unique due to the combination of the pentafluoro-lambda6-sulfanyl group and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in biological systems .

Actividad Biológica

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzene ring substituted with a sulfonamide group and a pentafluorosulfanyl moiety. The presence of fluorine atoms enhances the lipophilicity and stability of the molecule, potentially affecting its interaction with biological targets.

The biological activity of 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is thought to stem from its ability to interact with various biological molecules. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity. This interaction may disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that sulfonamides, including 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide, exhibit significant antimicrobial properties. A study demonstrated that related sulfonamide derivatives showed varying degrees of effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4a | 6.67 | E. coli |

| 4h | 6.63 | S. aureus |

| 4d | 6.72 | E. coli |

These findings suggest that modifications in the sulfonamide structure can significantly influence antimicrobial potency .

Anticancer Activity

In vitro studies have also explored the anticancer properties of related sulfonamides. For instance, a series of substituted benzenesulfonamides were evaluated for their ability to inhibit tumor cell proliferation in various cancer cell lines. Notably, some compounds displayed promising results in reducing cell viability in mouse lymphoid leukemia models .

Case Studies

- Cardiovascular Effects : A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that specific derivatives could effectively lower perfusion pressure, suggesting potential cardiovascular applications .

- Theoretical Modeling : Computational docking studies have been employed to predict the binding interactions between 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide and various protein targets involved in disease pathways. These studies provide insights into how structural modifications affect binding affinity and specificity towards target proteins such as carbonic anhydrases (CAs) .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is crucial for assessing its therapeutic potential. Preliminary computational analyses suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, although empirical data are needed for comprehensive evaluation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(pentafluoro-λ⁶-sulfanyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and sulfonamide coupling. For example, brominated intermediates are reacted with sulfuryl chloride under controlled conditions (e.g., −78°C with BBr₃ in DCM), followed by amidation with amines in THF at 65°C . Optimization requires factorial design experiments to adjust parameters like temperature, solvent polarity, and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) to maximize yield and purity .

Q. How can the chemical stability of this compound be systematically evaluated under varying pH and thermal conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests:

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition at 50–150°C .

- pH Stability : Conduct kinetic studies in buffered solutions (pH 1–13) with HPLC monitoring to track sulfonamide hydrolysis or fluorosulfur group dissociation .

Q. What spectroscopic techniques are most effective for characterizing the fluorosulfur and sulfonamide moieties?

- Methodological Answer :

- ¹⁹F NMR : Quantifies pentafluoro-λ⁶-sulfanyl group integrity (δ −60 to −80 ppm for SF₅) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and SF₅ symmetric/asymmetric vibrations (~750 cm⁻¹) .

- XPS : Resolves sulfur oxidation states (e.g., S⁶+ in SF₅ vs. S⁴+ in sulfonamide) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., sulfonyl chloride vs. SF₅ group reactivity) influence synthetic outcomes?

- Methodological Answer : Computational modeling (DFT or QM/MM) predicts regioselectivity. For example, SF₅ groups exhibit electron-withdrawing effects, directing electrophilic substitution to the para position. Experimental validation involves kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using pyridine to stabilize reactive intermediates) .

Q. What strategies resolve contradictions in reported solubility data for this compound across nonpolar vs. polar aprotic solvents?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity.

- Controlled Crystallization : Use solvent-antisolvent pairs (e.g., DMSO/water) to isolate polymorphs and compare lattice energies via XRD .

- Meta-Analysis : Apply statistical tools (e.g., principal component analysis) to reconcile discrepancies in literature data .

Q. How can computational tools predict the compound’s bioactivity or catalytic potential in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) to assess inhibitory mechanisms .

- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and SF₅ group electronegativity .

Q. What experimental designs minimize byproduct formation during large-scale SF₅-functionalization?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., SF₅Cl hydrolysis) by precise residence time control .

- DoE (Design of Experiments) : Apply 2³ factorial designs to optimize temperature, reagent stoichiometry, and mixing efficiency .

Q. How does the SF₅ group’s steric and electronic profile affect supramolecular interactions in crystal engineering?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.